molecular formula C21H18ClN5OS B2419544 N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-32-6

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Katalognummer: B2419544
CAS-Nummer: 872994-32-6
Molekulargewicht: 423.92
InChI-Schlüssel: DFJAZLWYAODTOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-17-8-6-15(7-9-17)14-29-20-11-10-18-24-25-19(27(18)26-20)12-13-23-21(28)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJAZLWYAODTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures. These studies could provide insights into the potential ADME properties of this compound.

Result of Action

Compounds with similar structures have been found to exhibit significant anti-inflammatory and analgesic activities. These effects suggest that this compound may also produce similar results at the molecular and cellular level.

Biologische Aktivität

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with significant biological activity. This article provides a detailed examination of its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClN5O2S
  • Molecular Weight : 453.9 g/mol
  • IUPAC Name : N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide

The compound features a triazole ring fused with a pyridazine moiety and contains a thioether linkage with a chlorobenzyl group. This unique structure contributes to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazolopyridazine core can bind to various enzymes or receptors, modulating their activity. The chlorobenzylthio group enhances the compound’s binding affinity and specificity. Although the precise molecular pathways are still under investigation, it is hypothesized that the compound may exhibit anti-inflammatory and anticancer properties by inhibiting specific signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine compounds exhibit antimicrobial properties. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for several derivatives tested against the bacterium . The presence of the thioether linkage in N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may enhance its efficacy against resistant strains.

Anticancer Potential

Compounds similar to N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide have been evaluated for their anticancer properties. A study indicated that certain triazole derivatives inhibited RET kinase activity, which is pivotal in cancer cell proliferation . These findings suggest that this compound may also have potential as a cancer therapeutic agent.

Case Study 1: Anti-Tubercular Activity

In a study focusing on the design and synthesis of novel anti-tubercular agents, several compounds were evaluated for their activity against Mycobacterium tuberculosis. Among them, some derivatives exhibited potent inhibitory effects with IC90 values indicating significant potential for further development .

Case Study 2: Anticancer Activity

Research involving triazole derivatives demonstrated their ability to inhibit key enzymes associated with cancer progression. The structural components of these compounds were found to play a crucial role in their interaction with target proteins involved in tumor growth . This suggests that N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide could be further investigated for its anticancer properties.

Data Table: Biological Activity Overview

Activity Type Target IC50/IC90 Values Reference
Anti-TubercularMycobacterium tuberculosisIC50: 1.35 - 2.18 μM
AnticancerRET KinaseModerate Inhibition

Q & A

Basic: What are the common synthetic routes for preparing N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide?

Methodological Answer:
The synthesis typically involves cyclization and substitution steps. A key intermediate, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine , is first prepared via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate . Subsequent substitution of the chlorine atom with a thioether group (e.g., 4-chlorobenzylthiol) is achieved under nucleophilic aromatic substitution conditions. Finally, the ethylbenzamide side chain is introduced via alkylation or coupling reactions. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical for yield and purity .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR are essential for confirming substituent positions and verifying regioselectivity during synthesis .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Elemental Analysis: Confirms stoichiometric composition.
  • X-ray Crystallography: Resolves ambiguous structural features (e.g., triazolopyridazine ring conformation) .

Basic: What safety precautions are advised for handling this compound?

Methodological Answer:
While specific safety data for this compound are limited, structurally related triazolopyridazines show low acute toxicity but may pose risks due to fine particulate inhalation or skin contact. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to strong oxidizers, as heterocyclic compounds may decompose exothermically. Waste disposal should follow institutional guidelines for halogenated organics .

Advanced: How can researchers identify the biological targets of this compound?

Methodological Answer:

  • Enzyme Assays: Screen against kinases, phosphatases, or bacterial enzymes (e.g., acps-pptase, implicated in bacterial proliferation) due to structural similarity to known inhibitors .
  • Computational Docking: Use molecular modeling tools (e.g., AutoDock Vina) to predict binding affinity to targets like ATP-binding pockets or catalytic sites .
  • Proteomics/Transcriptomics: Employ CRISPR-Cas9 knockout libraries or siRNA screens to identify pathways affected by the compound .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation: Modify the 4-chlorobenzylthio group (e.g., replace Cl with F, Br, or alkyl groups) to assess electronic and steric effects on activity .
  • Scaffold Hopping: Replace the triazolopyridazine core with other heterocycles (e.g., triazolothiadiazoles) to evaluate core-dependent activity .
  • Pharmacophore Mapping: Use X-ray or docking data to identify critical hydrogen-bonding or hydrophobic interactions .

Advanced: How can researchers address stability issues during in vitro assays?

Methodological Answer:

  • pH-Dependent Stability: Test solubility and degradation in buffers (pH 2–9) via HPLC monitoring. Amide bonds may hydrolyze under acidic/basic conditions .
  • Light Sensitivity: Store solutions in amber vials if conjugated aromatic systems are prone to photodegradation.
  • Metabolic Stability: Use liver microsomes or S9 fractions to assess susceptibility to cytochrome P450-mediated oxidation .

Advanced: How to resolve contradictory data in biological activity across studies?

Methodological Answer:

  • Purity Verification: Reanalyze compound batches via HPLC to rule out impurities or degradation products .
  • Assay Reproducibility: Standardize protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Orthogonal Assays: Validate hits using unrelated methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Advanced: What methods validate the compound’s mechanism of action in bacterial systems?

Methodological Answer:

  • Target Overexpression: Engineer bacterial strains to overexpress suspected targets (e.g., acps-pptase) and assess resistance development .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity and stoichiometry with purified enzymes.
  • Metabolomic Profiling: Track changes in bacterial lipid A or peptidoglycan biosynthesis, which are regulated by pptases .

Advanced: How to optimize reaction yields for scaled-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use statistical models (e.g., factorial design) to optimize variables like temperature, solvent polarity, and stoichiometry .
  • Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
  • Catalyst Screening: Test Pd/Cu catalysts for cross-coupling steps to reduce side reactions .

Advanced: What computational tools predict the compound’s ADMET properties?

Methodological Answer:

  • QSAR Models: Use tools like SwissADME or ADMET Predictor to estimate permeability, solubility, and toxicity .
  • Molecular Dynamics (MD): Simulate membrane interactions to predict blood-brain barrier penetration.
  • CYP450 Inhibition Assays: Prioritize in silico predictions (e.g., Schrödinger’s QikProp) to flag potential drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.